(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide
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Overview
Description
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide is a complex organic compound that features a thiazolidine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the cyano group and the aromatic substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process often includes crystallization and chromatography techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired transformation while minimizing side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with various industrial applications.
Uniqueness
What sets (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide apart is its unique combination of functional groups and aromatic substituents. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-17-7-11-21(12-8-17)30-25(32)23(16-29)27-31(22-13-9-20(28)10-14-22)26(33)24(34-27)15-19-6-4-3-5-18(19)2/h3-14,24H,15H2,1-2H3,(H,30,32)/b27-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJXXSVEJYVPOG-VYIQYICTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3C)C4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3C)C4=CC=C(C=C4)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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